molecular formula C14H8N2O4 B8552551 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid CAS No. 89060-86-6

Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid

Cat. No.: B8552551
CAS No.: 89060-86-6
M. Wt: 268.22 g/mol
InChI Key: LWOZEGJRDUVKMN-UHFFFAOYSA-N
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Description

Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

89060-86-6

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

pyrido[3,2-g]quinoline-2,8-dicarboxylic acid

InChI

InChI=1S/C14H8N2O4/c17-13(18)9-3-1-7-5-8-2-4-10(14(19)20)16-12(8)6-11(7)15-9/h1-6H,(H,17,18)(H,19,20)

InChI Key

LWOZEGJRDUVKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC3=C(C=CC(=N3)C(=O)O)C=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4,6-diaminoisophthalaldehyde (1,64 g) and 2-oxopropionic acid (1.94 g), ethyl alcohol (40 cc) was added and 2N sodium hydroxide solution (12.8 cc) was added with stirring at 80° C. and allowed to react for 4 hours. Then, 2-oxopropionic acid (0.41 g) and 2N sodium hydroxide solution (3 cc) were added and refluxed for 2 hours. After the addition of 2N aqueous ammonia (50 cc) and water (130 cc) and heating and filtration, charcoal was added with stirring. Refiltration and pH adjustment to 4-5 by 0.6N hydrochloric acid and 0.3N acetic acid a5 70°-80° C. gave solid which is hard to dissolve.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

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